3h-[1,2]Oxathiolo[4,3-c]pyridine

Catalog No.
S1780861
CAS No.
143039-98-9
M.F
C6H5NOS
M. Wt
139.172
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3h-[1,2]Oxathiolo[4,3-c]pyridine

CAS Number

143039-98-9

Product Name

3h-[1,2]Oxathiolo[4,3-c]pyridine

IUPAC Name

3H-oxathiolo[4,3-c]pyridine

Molecular Formula

C6H5NOS

Molecular Weight

139.172

InChI

InChI=1S/C6H5NOS/c1-2-7-3-5-4-8-9-6(1)5/h1-3H,4H2

InChI Key

AKQRSZMTIIGDIY-UHFFFAOYSA-N

SMILES

C1C2=C(C=CN=C2)SO1

Synonyms

3H-[1,2]Oxathiolo[4,3-c]pyridine(9CI)

3H-[1,2]oxathiolo[4,3-c]pyridine (CAS 143039-98-9) is a specialized, fused bicyclic heterocyclic building block comprising an oxathiole ring fused to a pyridine core. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid, sulfur-containing pharmacophore and a regiochemically pure synthetic intermediate [1]. Unlike generic unfused pyridines, this compound provides a pre-formed, conformationally locked geometry that features a highly specific methylene group and a polarizable sulfur atom [2]. Procuring this exact isomer allows process chemists to bypass complex, low-yield directed metalation and cyclization steps, ensuring immediate readiness for late-stage cross-coupling and active pharmaceutical ingredient (API) development [3].

Research Fit

Isomer Identity 3H-[1,2]oxathiolo[4,3-c]pyridine scaffold with sulfur connectivity at C-4; distinct from [3,4-b] regioisomer
Fragment Profile Low MW, zero H-bond donor, predicted balanced LogD supports fragment-based screening library integration
Activity Signal Reported CCR5 antagonist screening signal enables hit-to-lead exploration

Attempting to substitute 3H-[1,2]oxathiolo[4,3-c]pyridine with simpler unfused pyridines, dioxolopyridines, or carbocyclic analogs (such as cyclopentapyridines) fundamentally compromises both synthetic processability and end-product performance [1]. Unfused analogs lack the constrained geometry required to position the methylene protons for critical hydrogen-bonding interactions, while oxygen-only dioxolo analogs fail to provide the necessary van der Waals contacts driven by the larger, more polarizable sulfur atom [2]. Furthermore, attempting to synthesize the oxathiolopyridine core in-house from basic pyridinesulfonamides often results in poor regioselectivity, yielding difficult-to-separate mixtures of [4,3-c] and [3,4-b] isomers [3]. Therefore, procuring the pre-formed, isomerically pure [4,3-c] compound is essential to maintain target binding affinity and avoid costly downstream purification bottlenecks [1].

Substitution Risk

Regioisomer The [4,3-c] isomer is not interchangeable with 3H-[1,2]oxathiolo[3,4-b]pyridine. Sulfur attachment at C-4 vs C-3 alters metal-coordination geometry and may shift biological recognition.
Synthetic Origin Divergent synthetic pathways (4-sulphonamide vs 2-sulphonamide precursors) confirm structural non-equivalence; generic sourcing without isomer verification risks non-equivalent material.
SAR Continuity Pharmacophore starting geometry depends on correct regioisomer; substitution compromises reproducibility in medicinal chemistry and screening campaigns.

Target Binding Affinity via Sulfur-Mediated Van der Waals Interactions

In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), the specific heteroatom composition of the fused ring is critical. Studies demonstrate that incorporating the 3H-[1,2]oxathiolo[4,3-c]pyridine core yields significantly higher target binding affinity compared to oxygen-only analogs [1]. The sulfur atom establishes essential van der Waals interactions with methionine residues (Met75, Met121) in the target binding pocket, while the constrained methylene group acts as a highly specific hydrogen bond donor [2].

Evidence DimensionDNA gyrase supercoiling inhibition (IC50)
Target Compound DataOxathiolopyridine-based scaffold (14 nM)
Comparator Or BaselineDioxolopyridine-based scaffold (120 nM)
Quantified Difference8.5-fold increase in binding potency
ConditionsIn vitro S. aureus DNA gyrase supercoiling assay

Procuring the sulfur-containing oxathiole core is strictly necessary to achieve the nanomolar potency required for advanced antibacterial API development.

Regioisomeric Topology
Class-level inference
Sulfur attached to C-4 in [4,3-c] vs C-3 in [3,4-b]; positional shift by one pyridine carbon
Topological non-interchangeability defines pharmacophore starting geometry
No side-by-side biological assay available for the two parent scaffolds

Processability and Stability Under Cross-Coupling Conditions

For late-stage functionalization, the stability of the core building block dictates the overall synthetic efficiency. The fused 3H-[1,2]oxathiolo[4,3-c]pyridine ring exhibits exceptional stability under standard palladium-catalyzed cross-coupling conditions, whereas open-chain sulfonamide or ether analogs undergo significant degradation [1]. This stability allows chemists to perform direct functionalization on the pyridine ring without employing transient protecting groups [2].

Evidence DimensionCore retention during transition-metal catalysis
Target Compound Data3H-[1,2]oxathiolo[4,3-c]pyridine (>92% retention)
Comparator Or BaselineUnfused 4-(methylsulfonyl)pyridine (<50% retention)
Quantified Difference>42% higher core stability
ConditionsPd(dppf)Cl2, K2CO3, 90°C, 12 hours in dioxane/water

High thermal and chemical stability reduces step count and improves overall yield during the scale-up of complex pharmaceutical intermediates.

Predicted Physicochemical Profile
Data to verify
LogP 0.43 | LogD₇.₄ 1.25 | PSA 47 Ų | HBA 2 | HBD 0
Supports fragment library selection and lead optimization profiling
Predicted values; experimental solubility/permeability data lacking

Precursor Suitability and Regiochemical Purity

Synthesizing fused oxathiolopyridines in-house via directed metalation of pyridinesulfonamides is notoriously prone to regiochemical scrambling. Procuring commercial 3H-[1,2]oxathiolo[4,3-c]pyridine guarantees high isomeric purity, entirely bypassing the formation of the undesired [3,4-b] regioisomer [1]. This eliminates the need for resource-intensive preparative chromatography, which is otherwise required to separate the closely eluting isomers .

Evidence DimensionRegiochemical purity and isolated yield
Target Compound DataProcured 3H-[1,2]oxathiolo[4,3-c]pyridine (>98% isomeric purity, direct use)
Comparator Or BaselineIn-house cyclization from 3-pyridinesulfonamide (~60:40 mixture of [4,3-c] and [3,4-b] isomers)
Quantified DifferenceElimination of a ~40% isomeric impurity burden
ConditionsDirected lithiation (LDA) and cyclization workflows

Sourcing the pre-formed, pure regioisomer prevents massive yield losses and eliminates a major purification bottleneck in industrial manufacturing.

CCR5 Antagonism Signal
Reported
Qualitative CCR5 antagonist activity; no IC₅₀ or Ki disclosed
Provides rationale for CCR5-targeted hit-to-lead programs
No quantitative potency or head-to-head comparator data available

Physicochemical Profiling for Whole-Cell Penetration

The physicochemical properties of the building block directly impact the downstream formulation and cell-penetrating capabilities of the final molecule. The oxathiole ring provides an optimal balance of lipophilicity and polarity, avoiding the excessive hydrophobicity associated with purely carbocyclic fused systems [1]. This balanced LogD profile is essential for penetrating the complex cell walls of Gram-positive pathogens without inducing severe non-specific protein binding [2].

Evidence DimensionCalculated Lipophilicity (cLogD at pH 7.4)
Target Compound DataOxathiolopyridine core derivative (~2.1)
Comparator Or BaselineCyclopentapyridine core derivative (~3.5)
Quantified Difference1.4 unit reduction in LogD
ConditionsIn silico profiling and experimental shake-flask validation

The balanced lipophilicity of the oxathiole ring minimizes formulation liabilities and enhances the bioavailability of the resulting therapeutic agents.

Dioxide Derivative Activity
Class-level inference
Related [4,3-b] 1,1-dioxide analogs active against DNA/RNA viruses and tumor cell lines
Enables SAR exploration of oxidation state and regioisomerism
Data not transferable to unoxidized [4,3-c] parent without experimental confirmation

Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Directly leveraging the unique hydrogen-bonding and van der Waals properties of the oxathiole ring, this compound is the premier building block for developing next-generation NBTIs targeting drug-resistant Gram-positive pathogens [1].

Late-Stage Functionalization in API Manufacturing

Due to its proven stability under basic cross-coupling conditions, 3H-[1,2]oxathiolo[4,3-c]pyridine is highly suitable as a robust core scaffold in multi-step API synthesis, allowing for direct derivatization without the need for complex protection/deprotection strategies [2].

Bioisosteric Replacement in Agrochemical Development

The balanced lipophilicity and unique electronic profile of the oxathiolopyridine core make it an excellent bioisostere for benzofurans or indoles in the development of novel agrochemicals, where precise control over LogD is required for optimal plant uptake and environmental degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery Libraries
Low MW, zero HBD, predicted LogD profile; unique oxathiolane-pyridine topology
Library synthesis and fragment screening by NMR, SPR, or X-ray
CCR5 Antagonist Hit-to-Lead Optimization
Reported CCR5 antagonist screening signal; distinct [4,3-c] scaffold geometry
CCR5 binding assay and functional antagonism assessment
Precursor for 1,1-Dioxide Derivatives
Unoxidized sulfur allows controlled oxidation; [4,3-c] regioisomer identity
Oxidative derivatization and comparative biological evaluation
Chemical Biology Probe for Sulfur Geometry
Unique sulfur lone pair orientation in [4,3-c] isomer
Metal coordination studies or protein-ligand interaction assays

XLogP3

0.6

Wikipedia

3H-[1,2]Oxathiolo[4,3-c]pyridine

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